molecular formula C15H17ClN2O3 B5753753 N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]acetamide

N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]acetamide

Cat. No. B5753753
M. Wt: 308.76 g/mol
InChI Key: FHNNILMGIDXTEI-GXDHUFHOSA-N
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Description

N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]acetamide, also known as CMVC, is a synthetic compound that has been of great interest in scientific research due to its potential therapeutic applications. CMVC belongs to the class of compounds known as vinyl carbamates, which have been shown to possess various biological activities.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]acetamide has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in cognitive function. By inhibiting these enzymes, N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]acetamide may increase the levels of acetylcholine in the brain, leading to improved cognitive function. N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]acetamide has also been found to modulate various signaling pathways, such as the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]acetamide has been shown to possess various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models of inflammatory diseases. N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]acetamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]acetamide for lab experiments is its high purity, which allows for accurate and reproducible results. In addition, N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]acetamide has been shown to possess multiple biological activities, making it a versatile compound for studying various biological processes. However, one limitation of N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]acetamide is its relatively low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]acetamide. One area of interest is the development of N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]acetamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential therapeutic applications of N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]acetamide in various diseases, such as cancer, Alzheimer's disease, and inflammatory disorders. Furthermore, the mechanism of action of N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]acetamide needs to be further elucidated to fully understand its biological activities. Overall, N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]acetamide has great potential as a therapeutic agent and warrants further investigation.

Synthesis Methods

The synthesis of N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]acetamide involves the reaction of 4-morpholinylcarbonyl chloride with 2-(4-chlorophenyl)acetaldehyde in the presence of a base, followed by the addition of acetic anhydride. The resulting product is then purified through column chromatography to yield N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]acetamide in high purity.

Scientific Research Applications

N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]acetamide has been studied extensively for its potential therapeutic applications. It has been shown to possess antitumor, antiviral, and anti-inflammatory activities. In addition, N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]acetamide has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.

properties

IUPAC Name

N-[(E)-1-(4-chlorophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3/c1-11(19)17-14(10-12-2-4-13(16)5-3-12)15(20)18-6-8-21-9-7-18/h2-5,10H,6-9H2,1H3,(H,17,19)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNNILMGIDXTEI-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=CC=C(C=C1)Cl)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/C(=C/C1=CC=C(C=C1)Cl)/C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-1-(4-chlorophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]acetamide

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